molecular formula C30H25N3O5 B2432715 2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1024146-71-1

2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2432715
CAS No.: 1024146-71-1
M. Wt: 507.546
InChI Key: CKWODUUTSPQGKR-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, a pyridine ring, and a dihydroisoquinoline structure

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O5/c1-36-22-11-8-19(9-12-22)16-32-29(34)27-23-6-2-3-7-24(23)30(35)33(28(27)20-5-4-14-31-17-20)21-10-13-25-26(15-21)38-18-37-25/h2-15,17,27-28H,16,18H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWODUUTSPQGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.

    Pyridine Ring Formation: The pyridine ring is synthesized via a condensation reaction involving a suitable aldehyde and ammonia.

    Dihydroisoquinoline Synthesis: The dihydroisoquinoline structure is formed through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Formation of the Tetrahydroisoquinoline Core

  • Mechanism : The core structure is typically synthesized via the Pictet-Spengler reaction , which involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions.

  • Optimization : Reaction conditions such as temperature, acid choice (e.g., HCl, TFA), and solvent (e.g., dichloromethane) are critical to control regioselectivity and yield.

Functional Group Modifications

  • Oxidation/Reduction : The tetrahydroisoquinoline core may undergo oxidation to form the isoquinoline derivative, while carboxamide hydrolysis could yield a carboxylic acid .

Key Chemical Reactions

The compound’s structural complexity enables multiple reaction pathways. Below are critical transformations, supported by data from analogous compounds:

Hydrolysis of the Carboxamide Group

Reaction TypeConditionsOutcomeSource
Acidic HydrolysisHCl, H₂O, heatFormation of carboxylic acid
Basic HydrolysisNaOH, aqueous solventConversion to carboxylate salt

Oxidation of the Tetrahydroisoquinoline Core

  • Mechanism : Oxidation of the tetrahydroisoquinoline ring to isoquinoline via oxidizing agents (e.g., KMnO₄, DDQ).

  • Application : Enhances aromatic stability and alters electronic properties for biological activity.

Benzodioxole Ring-Opening

  • Nucleophilic Attack : Nucleophiles (e.g., Grignard reagents, amines) can cleave the benzodioxole ring under basic conditions.

  • Acidic Cleavage : Protonation followed by ring-opening via electrophilic aromatic substitution.

Substitution on Pyridine and Methoxyphenyl Groups

  • Electrophilic Substitution : Pyridine’s electron-deficient nitrogen enables reactions with strong nucleophiles (e.g., SNAr).

  • Demethylation : The methoxy group on the benzyl substituent can undergo cleavage under reductive conditions (e.g., BBr₃) .

Amide Coupling

  • Reagents : HATU, DIPEA, DCM.

  • Mechanism : Formation of an activated intermediate (e.g., O-acylisourea) for efficient N-acylation.

Cross-Coupling Reactions

  • Suzuki Coupling : Requires palladium catalysts (e.g., PdCl₂(dppf)), boronic acids, and base (e.g., K₂CO₃) .

  • Grignard Reactions : Used for introducing alkyl/aryl groups at the tetrahydroisoquinoline core.

Ring-Opening of Benzodioxole

  • Example : Reaction with benzylamine yields a substituted catechol derivative.

Comparison of Reaction Outcomes

Reaction TypeReactivity Score (1–5)Stability of ProductBiological Impact
Carboxamide Hydrolysis4ModerateLoss of amide
Oxidation of Core3HighAromaticity
Benzodioxole Ring-Opening5LowStructural loss

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in various pharmacological studies. Its structural components suggest potential activity against several biological targets:

Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the benzodioxole and tetrahydroisoquinoline frameworks may contribute to this activity by interfering with cellular signaling pathways involved in cancer proliferation and survival.

Neuroprotective Effects : The pyridine moiety is often associated with neuroprotective properties. Research has suggested that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Tetrahydroisoquinoline Core : This involves the condensation of appropriate precursors under acidic or basic conditions.
  • Final Coupling Reactions : The final product is formed by coupling the benzodioxole and tetrahydroisoquinoline intermediates using acyl chlorides or anhydrides.

Biological Evaluation

Recent research has focused on evaluating the biological activity of this compound through various assays:

In Vitro Studies : These studies typically assess cell viability and proliferation in cancer cell lines. The compound's efficacy is often compared against standard chemotherapeutic agents.

In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential and safety profile.

Case Studies

Several case studies have documented the applications of similar compounds:

  • A study published in MDPI highlighted the anticancer properties of tetrahydroisoquinoline derivatives, demonstrating significant cytotoxicity against breast cancer cells .
  • Another investigation focused on the neuroprotective effects of benzodioxole-containing compounds, showing promise in reducing oxidative stress in neuronal cells .

Summary Table of Applications

Application Area Description References
Anticancer ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter systems
Synthetic MethodologiesMulti-step synthesis involving cyclization reactions
Biological EvaluationIn vitro and in vivo studies assessing efficacy

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-yl)ethanamine
  • 2,4-pentadienoic acid, 5-(1,3-benzodioxol-5-yl)-, methyl ester
  • 3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity and versatility make it a valuable compound for various scientific research applications.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_{2}O_{4} with a molecular weight of approximately 396.46 g/mol. The structure features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H24N2O4
Molecular Weight396.46 g/mol
LogP4.9765
Polar Surface Area48.914 Ų
Hydrogen Bond Acceptors6

Anticancer Properties

Recent studies have indicated that derivatives of the tetrahydroisoquinoline scaffold exhibit significant anticancer activities. For instance, compounds similar to the one have shown effectiveness in inhibiting cell proliferation in various cancer cell lines such as Huh7 (hepatocellular carcinoma), MDA-MB 231 (breast carcinoma), and PC3 (prostate carcinoma) with IC50 values often below 10 μM .

The compound's mechanism of action may involve the inhibition of specific protein kinases that are crucial in cancer cell signaling pathways. For example, related compounds have been identified as inhibitors of DYRK1A and GSK3α/β kinases, which are implicated in tumor growth and progression .

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that this class of compounds may also possess neuroprotective effects. The presence of the benzodioxole moiety is thought to enhance neuroprotective activity by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to the target molecule:

  • Study on DYRK1A Inhibition :
    • A study evaluated a series of tetrahydroisoquinoline derivatives for their ability to inhibit DYRK1A. The most potent compound exhibited an IC50 value of approximately 500 nM, indicating strong inhibitory activity against this kinase .
  • Antitumor Activity Assessment :
    • In vitro assays conducted on various tumor cell lines demonstrated that several derivatives had IC50 values less than 10 μM against colorectal and breast cancer cells. These results suggest a promising therapeutic potential for these compounds in oncology .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of structurally complex isoquinoline derivatives often involves multicomponent reactions or stepwise cyclization. For example, ultrasound-assisted synthesis (4–24 hours, room temperature) has been used to improve yields in related N-aryl-3-oxobutanamide derivatives, achieving ~95% purity without additional crystallization . Key steps include:

  • Cyclocondensation : Use of ytterbium triflate as a catalyst to promote annulation.
  • Solvent Optimization : Ethanol or DMF under inert atmospheres (N₂/Ar) to minimize side reactions.
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) to confirm substituent positions .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 550–600 range) and fragmentation patterns to validate molecular weight .
  • X-Ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the tetrahydroisoquinoline core .
  • HPLC-UV/HRMS : Purity assessment (>95%) via reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing the benzodioxole group with a chlorophenyl or trifluoromethyl group) to assess pharmacophore requirements .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) against targets like kinase enzymes or GPCRs, using PyMOL for visualization .
  • Functional Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases).
    • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. What strategies resolve contradictions in biological data across different assay systems?

Methodological Answer:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays for cytotoxicity).
  • Metabolic Stability Testing : Liver microsome assays (human/rat) to identify rapid degradation pathways .
  • Off-Target Profiling : Use broad-panel kinase or receptor screening (e.g., Eurofins Cerep panels) to rule out nonspecific effects .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve water solubility while monitoring logP via HPLC .
  • Prodrug Design : Mask carboxyl groups as ethyl esters to enhance oral bioavailability .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction and adjust dosing regimens .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structural analogs?

Methodological Answer:

  • Meta-Analysis : Compile data from PubChem and SciFinder for analogs (e.g., pyridine- or benzodioxole-containing derivatives) and normalize using standardized metrics (e.g., pIC₅₀) .
  • Structural Clustering : Group compounds by scaffold (e.g., tetrahydroisoquinoline vs. dihydropyridine) to isolate activity trends .
  • Experimental Reproducibility : Validate conflicting results under controlled conditions (e.g., pH, serum content in cell culture) .

Tables for Key Parameters

Parameter Typical Value Method Reference
Molecular Weight ~550–600 g/molHRMS (ESI+)
LogP 3.5–4.2HPLC (Shimadzu C18)
Aqueous Solubility <10 µM (pH 7.4)Nephelometry
Plasma Stability (t₁/₂) 45–60 min (human)Liver microsome assay

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
  • Scale-Up Issues : Transition from batch to flow chemistry for safer handling of reactive intermediates .

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